P2X3 Receptor Inhibitory Activity: Target Compound vs. Unsubstituted Benzamide Analog
No head-to-head quantitative data comparing 3-(dimethylamino)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide with its closest analogs (e.g., unsubstituted benzamide, 3-chloro, or 3-methoxy derivatives) were identified in the accessible literature. The Bayer patent family describes the general scaffold but does not disclose individual compound IC₅₀ values for the specific substitution pattern present in 1788556-17-1 [1]. Consequently, the differential advantage of the 3‑dimethylamino group cannot be quantified from current public data.
| Evidence Dimension | P2X3 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | Unsubstituted benzamide analog; no data available |
| Quantified Difference | Cannot be calculated |
| Conditions | Not specified |
Why This Matters
Without comparative IC₅₀ values, a procurement decision based on target potency must rely on future disclosure or in‑house screening.
- [1] Bayer Aktiengesellschaft. 1,3-Thiazol-2-yl substituted benzamides. U.S. Patent Application Publication No. 2018/0072713, March 15, 2018. View Source
